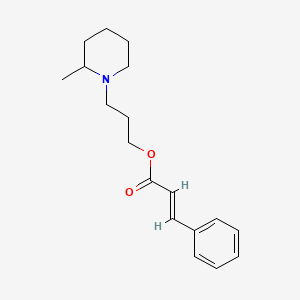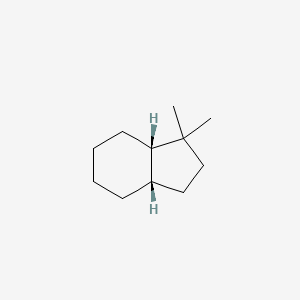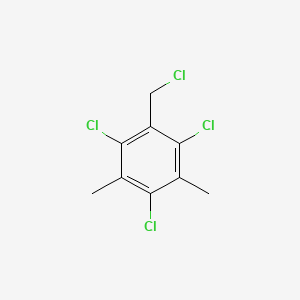
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is an organic compound with the molecular formula C9H8Cl4 It is a chlorinated derivative of dimethylbenzene, characterized by the presence of three chlorine atoms and a chloromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene typically involves the chlorination of 2,4-dimethylbenzene (p-xylene) under specific conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient chlorination.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorinated compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include partially or fully dechlorinated compounds.
Applications De Recherche Scientifique
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the chloromethyl and dimethyl groups, making it less reactive in certain substitution reactions.
2,4,6-Trichlorotoluene: Contains a methyl group instead of a dimethyl group, leading to different reactivity and applications.
1,3,5-Trichloro-2,4,6-trimethylbenzene: Similar structure but with three methyl groups, affecting its chemical properties and uses.
Uniqueness
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
62910-08-1 |
|---|---|
Formule moléculaire |
C9H8Cl4 |
Poids moléculaire |
258.0 g/mol |
Nom IUPAC |
1,3,5-trichloro-2-(chloromethyl)-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H8Cl4/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
Clé InChI |
WCFKFWHRFXSDDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)CCl)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


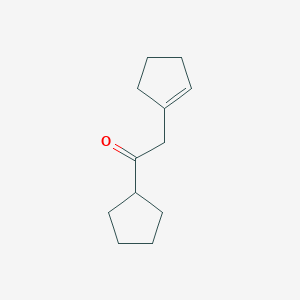

![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
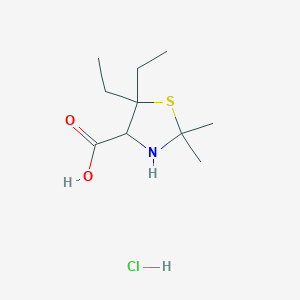
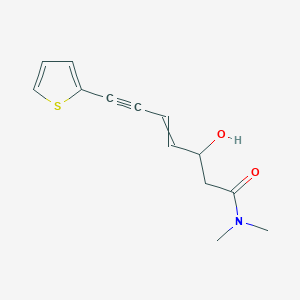

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
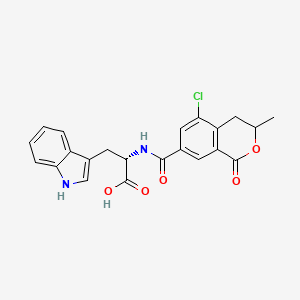
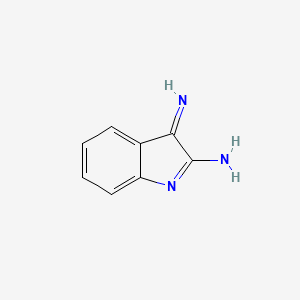
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)

